4'-Bromo-2'-fluoro-6'-nitroacetanilide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1313588-96-3 |
|---|---|
Molecular Formula |
C8H6BrFN2O3 |
Molecular Weight |
277.05 g/mol |
IUPAC Name |
N-(4-bromo-2-fluoro-6-nitrophenyl)acetamide |
InChI |
InChI=1S/C8H6BrFN2O3/c1-4(13)11-8-6(10)2-5(9)3-7(8)12(14)15/h2-3H,1H3,(H,11,13) |
InChI Key |
XWMLUPSRUFVHAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 4 Bromo 2 Fluoro 6 Nitroacetanilide
Influence of Halogen and Nitro Substituents on Aromatic Ring Reactivity
The reactivity of the benzene (B151609) ring in 4'-Bromo-2'-fluoro-6'-nitroacetanilide is a nuanced balance of the activating and deactivating effects of its substituents. The acetamido group (-NHCOCH₃) is a moderate activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the halogens (bromine and fluorine) are deactivating yet also ortho-, para-directing. youtube.commsu.edu The nitro group (-NO₂) is a powerful deactivating group and a meta-director. msu.edupearson.com The combination of these competing influences determines the feasibility and outcome of substitution reactions on the aromatic ring.
Electrophilic aromatic substitution (EAS) on the this compound ring is significantly hindered. The aromatic ring is heavily deactivated due to the strong electron-withdrawing effects of the nitro group and the two halogen substituents (bromo and fluoro). msu.edu These groups decrease the electron density of the benzene ring, making it less nucleophilic and thus less susceptible to attack by electrophiles. msu.eduochem.com
The directing effects of the substituents are in opposition. msu.edu
The activating acetamido group directs ortho- and para-. The para- position (relative to the amide) is occupied by the bromine atom. One ortho- position is occupied by the fluorine atom, and the other is occupied by the nitro group.
The deactivating bromo and fluoro groups direct ortho- and para-.
The strongly deactivating nitro group directs meta-.
The positions on the ring are all sterically encumbered and electronically deactivated. The cumulative deactivating effect of the nitro and halogen groups generally outweighs the activating effect of the acetamido group, making further EAS reactions on this molecule unfavorable except under very harsh conditions. msu.edu When considering polysubstituted benzene rings, the most strongly activating group typically governs the position of further substitution; however, in this case, all potential sites are already substituted or severely deactivated. pearson.com
Table 1: Influence of Substituents on EAS Reactivity
| Substituent Group | Effect on Reactivity | Directing Influence |
|---|---|---|
| -NHCOCH₃ (Acetamido) | Activating | Ortho, Para |
| -NO₂ (Nitro) | Strongly Deactivating | Meta |
| -Br (Bromo) | Deactivating | Ortho, Para |
| -F (Fluoro) | Deactivating | Ortho, Para |
In contrast to its inertness toward electrophiles, the this compound ring is highly activated for nucleophilic aromatic substitution (SNAr). This enhanced reactivity is primarily due to the presence of the strong electron-withdrawing nitro group positioned ortho and para to the halogen leaving groups. wikipedia.orgyoutube.com
The SNAr mechanism involves a two-step addition-elimination process:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comyoutube.com The aromaticity of the ring is temporarily lost during this step.
Leaving Group Departure: The aromaticity is restored by the elimination of the leaving group (halide ion). youtube.com
The nitro group plays a crucial role by stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. wikipedia.orgyoutube.com In this compound, the nitro group is ortho to the fluorine atom and para to the bromine atom, activating both positions for nucleophilic attack. Generally, in SNAr reactions, fluorine is a better leaving group than other halogens because its high electronegativity makes the attached carbon more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step. mdpi.com Therefore, nucleophilic substitution is more likely to occur at the C-F bond than the C-Br bond.
Reactivity of the Amide Functional Group
The amide functional group in this compound exhibits its own characteristic reactivity, which is also modulated by the electronic effects of the aromatic ring substituents.
Amides can be hydrolyzed to a carboxylic acid and an amine under either acidic or basic conditions, though the conditions required are typically more rigorous than for esters or acid chlorides. savemyexams.compressbooks.pub The mechanism involves nucleophilic attack at the carbonyl carbon of the amide.
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule. pressbooks.pubrsc.org
Base-Catalyzed Hydrolysis: This pathway involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. researchgate.netacs.org
The rate of acetanilide (B955) hydrolysis is sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro, bromo, and fluoro groups present in this molecule, enhance the rate of hydrolysis. researchgate.netnih.gov These groups pull electron density away from the amide functional group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. Studies on various substituted acetanilides have consistently shown that electron-withdrawing substituents accelerate both acidic and alkaline hydrolysis. researchgate.netrsc.org
The amide bond (C-N) has a significant double-bond character due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. nih.govmdpi.com This resonance results in a planar amide group and a substantial rotational barrier around the C-N bond, which restricts free rotation. nih.govresearchgate.net
In this compound, the conformation is influenced by steric and electronic interactions between the amide group and the ortho substituents (fluoro and nitro). The presence of bulky groups at the ortho position can lead to steric hindrance, potentially forcing the amide group out of planarity with the aromatic ring. This twisting of the amide bond disrupts the resonance stabilization, which can, in turn, lower the rotational barrier and increase the reactivity of the amide bond itself. nih.govmdpi.com Theoretical and experimental studies on substituted acetanilides have shown that both steric and electronic effects of substituents influence the rotational barriers and conformational equilibria (e.g., E/Z isomerism) of the amide linkage. nih.govresearchgate.net The specific conformation adopted will be a balance to minimize steric clash while preserving as much resonance stabilization as possible.
Strategic Derivatization for Functionalization and Complex Molecule Synthesis
The multiple reactive sites on this compound make it a valuable intermediate for the synthesis of more complex, highly functionalized aromatic compounds. Chemists can selectively target different functional groups to build molecular complexity.
SNAr Reactions: As discussed, the fluorine and bromine atoms can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiols), allowing for the introduction of new substituents onto the aromatic ring. The higher reactivity of the fluorine atom often allows for selective substitution. mdpi.comrsc.org
Amide Hydrolysis: The amide group can be hydrolyzed back to an aniline (B41778). For instance, the related compound 4-bromo-2-nitroacetanilide is hydrolyzed to produce 4-bromo-2-nitroaniline (B116644). prepchem.com This unmasks the amino group for further reactions, such as diazotization.
Nitro Group Reduction: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metals in acidic media. msu.edu This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating group into a strongly activating one, and the resulting amine can be used in a wide array of subsequent reactions (e.g., acylation, alkylation, diazotization).
By strategically combining these transformations, this compound can serve as a versatile scaffold. For example, a synthetic pathway could involve an initial SNAr reaction to replace the fluorine, followed by reduction of the nitro group, and finally hydrolysis of the amide to yield a complex tri- or tetra-substituted aniline derivative, which could be a key precursor for pharmaceuticals or materials.
Table 2: Potential Derivatization Reactions
| Functional Group Targeted | Reaction Type | Potential Product/Intermediate | Synthetic Utility |
|---|---|---|---|
| Fluoro/Bromo | Nucleophilic Aromatic Substitution (SNAr) | Ether, Amine, or Thioether derivatives | Introduction of diverse functional groups. |
| Amide | Hydrolysis | Substituted 2-fluoro-6-nitroaniline (B99257) derivative | Unmasking of an amino group for further functionalization. |
| Nitro | Reduction | Substituted 2-amino-4-bromo-6-fluoroacetanilide | Conversion of deactivating group to activating; synthesis of anilines. |
Functionalization of Halogen and Nitro Groups
The chemical versatility of this compound stems from the distinct reactivity of its constituent functional groups. The presence of bromo, fluoro, and nitro groups on the phenyl ring, in addition to the acetamido group, allows for a range of derivatization strategies. These transformations are pivotal for creating precursors for more complex molecular architectures.
A crucial initial step in many synthetic pathways involving this compound is the hydrolysis of the acetamido group to an amine. This is often achieved by heating in the presence of an acid, such as hydrochloric acid. prepchem.comchegg.comscribd.comuomustansiriyah.edu.iq For instance, the hydrolysis of a similar compound, 4-bromo-2-nitroacetanilide, is accomplished by refluxing in aqueous hydrochloric acid for three hours to yield 4-bromo-2-nitroaniline. prepchem.com This deacetylation is essential as the resulting free amine is a key functional group for subsequent reactions, particularly for the construction of heterocyclic rings.
Following deacetylation, the selective reduction of the nitro group is a common and critical transformation. This reduction converts the nitroaniline into a phenylenediamine derivative, which is a versatile intermediate for synthesizing various heterocyclic compounds. A variety of reagents can be employed for this purpose, with a key consideration being the chemoselectivity to avoid the reduction of the halogen substituents. Reagents such as hydrazine (B178648) glyoxylate (B1226380) in the presence of zinc or magnesium powder have been shown to selectively reduce aromatic nitro groups at room temperature in good yields, even in the presence of halogens. niscpr.res.in Other established methods for the selective reduction of nitroarenes containing halogens include the use of hydrazine hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. organic-chemistry.org The use of Raney nickel is also a viable option, particularly when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com
The bromo and fluoro substituents on the aromatic ring offer further opportunities for functionalization. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, respectively. For example, the Suzuki reaction of 2,6-dibromo-4-nitroaniline (B165464) with various aryl boronic acids has been successfully carried out using a Pd(OAc)2 catalyst, demonstrating the feasibility of functionalizing the bromo position in a related system. scribd.com
The fluoro group, activated by the ortho- and para-directing nitro group, is susceptible to nucleophilic aromatic substitution (SNA_r). This allows for the introduction of a variety of nucleophiles at this position. The reactivity of activated halogens in sequential nucleophilic aromatic substitution reactions has been demonstrated in compounds like 4,5-difluoro-1,2-dinitrobenzene, where the fluorine atoms are displaced by nucleophiles. chemicalbook.com This suggests that the fluoro group in this compound or its derivatives could be selectively replaced under appropriate conditions.
Table 1: Representative Reactions for Functional Group Transformations
| Starting Material Analogue | Reaction | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-Bromoacetanilide | Nitration & Hydrolysis | Acetic anhydride (B1165640), HNO3; then aq. HCl, reflux | 4-Bromo-2-nitroaniline | 57 | prepchem.com |
| Aromatic Nitro Compounds with Halogens | Nitro Reduction | Hydrazine glyoxylate, Zn or Mg powder, RT | Aromatic Amines | Good | niscpr.res.in |
| Halogenated Nitroarenes | Nitro Reduction | Hydrazine hydrate, Pd/C | Halogenated Anilines | Good | organic-chemistry.org |
| 2,6-Dibromo-4-nitroaniline | Suzuki Coupling | Aryl boronic acid, Pd(OAc)2, K3PO4, aq. DMF, 80°C | 2,6-Bisaryl-4-nitroanilines | High | scribd.com |
Formation of Novel Heterocyclic Systems and Extended Conjugated Structures
Following the initial functionalization steps, particularly the reduction of the nitro group to form a diamine, the resulting derivatives of this compound are primed for cyclization reactions to generate a variety of heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.
One of the most common applications of o-phenylenediamine (B120857) derivatives is in the synthesis of benzimidazoles . The condensation of an o-phenylenediamine with an aldehyde is a well-established method for forming the benzimidazole (B57391) ring system. For instance, 4-bromo-1,2-diaminobenzene can be condensed with 2-nitrobenzaldehyde (B1664092) to form 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole. chemimpex.com This reaction can be carried out using a catalyst such as Montmorillonite K10 in ethanol (B145695) at room temperature. chemimpex.com The resulting bromo-substituted benzimidazole can then be further functionalized using palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 5(6)-position, leading to extended conjugated structures. chemimpex.com
Another important class of heterocycles that can be synthesized from o-phenylenediamine precursors are quinoxalines . Quinoxalines are typically formed through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. stackexchange.com A variety of catalysts and reaction conditions can be employed for this transformation. For example, the reaction can be catalyzed by pyridine (B92270) in THF at room temperature. niscpr.res.in The resulting quinoxaline (B1680401) ring can be further substituted, and the presence of a bromo group on the starting diamine allows for the synthesis of bromo-substituted quinoxalines, which can serve as building blocks for more complex molecules. For example, 6-bromo-2,3-dichloroquinoxaline (B20724) can be prepared from 4-bromo-o-phenylenediamine and subsequently used to synthesize a range of substituted quinoxalines through nucleophilic substitution reactions. organic-chemistry.org
The synthesis of these heterocyclic systems often involves the initial reduction of the nitro group of the parent anilide, followed by cyclization. The resulting heterocyclic products, still bearing the halogen substituents, can then undergo further derivatization to create extended conjugated structures. These extended systems are of interest for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Table 2: Synthesis of Heterocyclic Systems from Phenylenediamine Derivatives
| Phenylenediamine Derivative | Coreagent | Heterocyclic Product | Conditions | Reference |
| 4-Bromo-1,2-diaminobenzene | 2-Nitrobenzaldehyde | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | Montmorillonite K10, ethanol, RT | chemimpex.com |
| 1,2-Diaminobenzene | Phenacyl bromide | 2-Phenylquinoxaline | Pyridine, THF, RT | niscpr.res.in |
| 4-Bromo-o-phenylenediamine | Oxalic acid, then POCl3/DMF | 6-Bromo-2,3-dichloroquinoxaline | HCl; then chlorination | organic-chemistry.org |
Advanced Spectroscopic and Structural Characterization of 4 Bromo 2 Fluoro 6 Nitroacetanilide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential tool for the elucidation of the molecular structure of 4'-Bromo-2'-fluoro-6'-nitroacetanilide, providing detailed information about the hydrogen, carbon, and fluorine atomic environments.
Proton (¹H) Nuclear Magnetic Resonance Spectroscopy for Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to show distinct signals corresponding to the aromatic protons and the methyl and amine protons of the acetamido group. The aromatic region would be particularly informative due to the substitution pattern.
Based on related compounds, the following predictions can be made:
Aromatic Protons: The phenyl ring has two protons. Due to the surrounding electron-withdrawing groups (nitro and fluoro) and the bromine atom, these protons would appear as distinct doublets in the downfield region of the spectrum. For comparison, in the analogue N-(4-bromo-2-nitrophenyl)acetamide, the aromatic protons appear at 8.70 ppm, 8.32 ppm, and 7.71 ppm. rsc.org The introduction of the highly electronegative fluorine atom at the 2'-position is expected to further shift these signals and introduce splitting due to H-F coupling.
Amide Proton (NH): A broad singlet corresponding to the N-H proton of the acetamido group is expected. Its chemical shift can be variable but is typically found significantly downfield, often above 10 ppm, as seen in N-(4-bromo-2-nitrophenyl)acetamide (10.23 ppm). rsc.org
Methyl Protons (CH₃): The three protons of the acetyl methyl group will give rise to a sharp singlet. In N-(4-bromo-2-nitrophenyl)acetamide, this signal appears at 2.28 ppm. rsc.org A similar value is expected for the target compound.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic CH | > 7.7 | Doublet of doublets | Influenced by Br, F, and NO₂ groups; will show H-F coupling. |
| Amide NH | > 10.0 | Broad Singlet | Chemical shift is solvent and concentration-dependent. |
Carbon (¹³C) Nuclear Magnetic Resonance Spectroscopy for Carbon Framework Elucidation
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each carbon atom in the molecule will produce a distinct signal, with its chemical shift influenced by its electronic environment.
The key expected signals are:
Carbonyl Carbon (C=O): The carbonyl carbon of the acetamido group will appear far downfield, typically in the range of 168-170 ppm. For N-(4-bromo-2-nitrophenyl)acetamide, this peak is observed at 168.9 ppm. rsc.org
Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene (B151609) ring.
The carbon bearing the fluorine (C-F) will show a large coupling constant (¹JCF) and its chemical shift will be significantly affected. In N-(4-fluoro-2-nitrophenyl)acetamide, the C-F carbon signal is a doublet at 156.9 ppm with a large coupling constant of 247.7 Hz. rsc.org
The carbons attached to the nitro group (C-NO₂) and bromine (C-Br) will also have characteristic chemical shifts. The C-Br is typically found around 115 ppm, as seen in N-(4-bromo-2-nitrophenyl)acetamide. rsc.org
The carbon attached to the acetamido group (C-N) will also be clearly identifiable.
Methyl Carbon (CH₃): The methyl carbon of the acetyl group will appear in the upfield region of the spectrum, generally around 25 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Carbonyl (C=O) | ~169 | |
| Aromatic (C-F) | ~157 (d, ¹JCF ≈ 250 Hz) | |
| Aromatic (C-NO₂) | Downfield | |
| Aromatic (C-N) | Downfield | |
| Aromatic (C-Br) | ~115 | |
| Aromatic (CH) | 120-140 | Will show C-F coupling. |
Fluorine (¹⁹F) Nuclear Magnetic Resonance Spectroscopy for Fluorinated Systems
¹⁹F NMR is a highly sensitive technique that is invaluable for characterizing fluorinated compounds. Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides clear and informative spectra. In the case of this compound, the ¹⁹F NMR spectrum would show a single primary signal for the fluorine atom at the 2'-position.
The chemical shift of this fluorine signal is sensitive to its electronic environment. For the related compound N-(4-fluoro-2-nitrophenyl)acetamide, the ¹⁹F chemical shift is reported at -116.02 ppm. rsc.org The value for this compound is expected to be in a similar region. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. This technique is crucial for confirming the presence and position of the fluorine substituent on the aromatic ring.
Application of Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N, ¹⁷O NMR)
While 1D NMR provides fundamental data, advanced 2D NMR techniques are necessary for unambiguous assignment of all signals and complete structural confirmation of a complex molecule like this compound.
COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would be used to establish the connectivity between coupled protons, confirming the relationship between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is particularly useful for identifying the quaternary (non-protonated) carbons by observing their correlations with nearby protons, such as the correlations from the methyl protons to the carbonyl carbon and the C-N carbon of the ring.
¹⁵N and ¹⁷O NMR: While less common due to lower natural abundance and sensitivity, ¹⁵N NMR could provide information on the electronic environment of the two nitrogen atoms (amide and nitro), and ¹⁷O NMR could characterize the oxygen atoms of the carbonyl and nitro groups. These techniques, however, often require isotopic enrichment.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly FT-IR, is a rapid and effective method for identifying the key functional groups present in a molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Data from the NIST WebBook for the closely related 4'-Bromo-2'-nitroacetanilide and 2,4-Difluoro-6-nitroacetanilide can be used for comparison. nist.govnist.gov
Key expected vibrational frequencies include:
N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the amide N-H bond.
C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=O Stretch: A strong, sharp absorption band for the amide carbonyl (C=O) group is expected in the range of 1650-1700 cm⁻¹.
N=O Stretch (Nitro Group): The nitro group will show two characteristic strong stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹.
C-N Stretch: The C-N stretching of the amide can be found in the 1200-1400 cm⁻¹ region.
C-F and C-Br Stretches: The C-F stretch gives a strong absorption in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, typically between 500-650 cm⁻¹.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 | Medium-Strong |
| Amide | C=O Stretch | 1650 - 1700 | Strong |
| Nitro | N=O Asymmetric Stretch | 1500 - 1550 | Strong |
| Nitro | N=O Symmetric Stretch | 1330 - 1370 | Strong |
| Aromatic | C-H Stretch | > 3000 | Medium |
| Aliphatic | C-H Stretch | < 3000 | Medium |
| Aryl-Fluoride | C-F Stretch | 1000 - 1400 | Strong |
Raman Spectroscopy for Vibrational Mode Analysis
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, which is complementary to infrared (IR) spectroscopy. ksu.edu.sa The technique is based on the inelastic scattering of monochromatic light, known as the Raman effect. ksu.edu.sa When a laser interacts with the molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at different frequencies (Raman scattering), with the energy difference corresponding to the molecule's vibrational energy levels. ksu.edu.sa
For this compound, a Raman spectrum would reveal a series of peaks corresponding to the specific vibrational modes of its functional groups. The analysis of these peaks allows for the identification and structural confirmation of the molecule. While specific experimental Raman data for this exact compound is not widely published, analysis of related compounds and general spectroscopic principles allows for the prediction of its key vibrational signatures. For instance, FT-Raman data is available for the structurally similar compound N-(4-bromo-2-nitrophenyl)acetamide, which lacks the fluorine substituent. nih.gov
The interpretation of the spectrum would involve assigning observed Raman shifts (in cm⁻¹) to specific bond vibrations.
Table 1: Predicted Raman Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Amide) | Stretching | 3300-3500 |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-3000 |
| C=O (Amide I) | Stretching | 1630-1680 |
| N-H (Amide II) | Bending | 1510-1570 |
| NO₂ (Nitro) | Asymmetric Stretching | 1500-1570 |
| C-C (Aromatic) | Stretching | 1400-1600 |
| NO₂ (Nitro) | Symmetric Stretching | 1300-1370 |
| C-N (Amide) | Stretching | 1210-1320 |
| C-F | Stretching | 1000-1400 |
| C-Br | Stretching | 500-600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. The molecule is first ionized, and the resulting charged particles are separated based on their mass-to-charge (m/z) ratio.
The molecular formula for this compound is C₈H₆BrFN₂O₃, which corresponds to a monoisotopic mass of approximately 275.95 g/mol and an average molecular weight of 277.05 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak (M⁺) in a mass spectrum would appear as a characteristic doublet (M⁺ and M+2) of similar intensity, separated by two mass units. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Both LC-MS and GC-MS are hybrid techniques that couple the separation power of chromatography with the detection capabilities of mass spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for compounds that are volatile and thermally stable. uoguelph.ca The sample is vaporized and separated in the gas phase before entering the mass spectrometer. Given the nitro and amide functional groups and a molecular weight over 250 g/mol , this compound may have limited volatility and could potentially degrade at high temperatures, which might make direct GC-MS analysis challenging without derivatization.
Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for analyzing non-volatile, polar, or thermally sensitive compounds. uoguelph.ca The sample is separated in the liquid phase before being ionized and analyzed. This technique would likely be the preferred method for this compound. Using a soft ionization technique like electrospray ionization (ESI), one would expect to observe the protonated molecule, [M+H]⁺, at m/z values of approximately 277.96 and 279.96. LC-MS/MS can further be employed to fragment this parent ion, providing structural information that helps confirm the identity and purity of the compound. nih.gov
Table 2: Comparison of GC-MS and LC-MS for Analysis
| Technique | Principle | Suitability for this compound | Expected Ion |
| GC-MS | Separates volatile compounds in the gas phase before MS detection. uoguelph.ca | Less suitable due to probable low volatility and thermal instability. | Molecular ion (M⁺) if stable, or fragment ions. |
| LC-MS | Separates compounds in the liquid phase before MS detection. uoguelph.ca | Highly suitable for this compound's polarity and molecular weight. | Protonated molecule [M+H]⁺. |
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique particularly useful for non-volatile and thermally unstable compounds that are difficult to analyze by other methods. wikipedia.org In FAB-MS, the sample is mixed with a non-volatile liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org
This process desorbs and ionizes the analyte molecules with minimal fragmentation, typically producing intact protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. wikipedia.org For this compound, FAB-MS would be a valuable tool to confirm its molecular weight. The resulting spectrum would be expected to show a prominent isotopic doublet around m/z 278 and 280, corresponding to [C₈H₆⁷⁹BrFN₂O₃+H]⁺ and [C₈H₆⁸¹BrFN₂O₃+H]⁺, respectively. The low fragmentation helps to unambiguously identify the molecular ion, which can sometimes be weak or absent in harder ionization techniques.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. The structure of this compound contains a substituted benzene ring, which acts as a chromophore. The presence of the nitro group (-NO₂), a strong electron-withdrawing group, and the acetamido group (-NHCOCH₃), an activating group, along with the halogen substituents, significantly influences the electronic structure and thus the UV-Vis absorption profile.
The spectrum is expected to show absorption bands corresponding to π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro and carbonyl groups. The conjugated system of the benzene ring, influenced by the substituents, will determine the position (λ_max) and intensity of these absorption maxima. Based on related compounds like 4'-nitroacetanilide, significant absorption is expected in the UV region. spectrabase.com The specific electronic environment created by the combination of fluoro, bromo, and nitro groups on the phenyl ring will fine-tune the exact wavelengths of maximum absorbance.
Table 3: Expected Electronic Transitions for this compound
| Transition | Chromophore | Expected Absorption Region |
| π → π | Substituted Benzene Ring | ~200-300 nm |
| n → π | Nitro Group (NO₂) | >300 nm (Typically lower intensity) |
| n → π* | Carbonyl Group (C=O) | ~280-300 nm (Typically lower intensity) |
X-ray Diffraction Studies
X-ray diffraction (XRD) is a primary technique for investigating the solid-state structure of materials, providing definitive information on atomic and molecular arrangement.
Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize the solid form of a compound. omicsonline.org It is a non-destructive method where a powdered sample is irradiated with X-rays, and the resulting diffraction pattern is recorded. ucmerced.edu The analysis of this pattern can rapidly determine whether a material is crystalline, amorphous, or a mixture of both.
Crystalline Material: A crystalline sample of this compound would produce a diffraction pattern with a series of sharp, well-defined peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are a unique fingerprint of the compound's specific crystal lattice structure. omicsonline.org
Amorphous Material: If the compound were amorphous, it would lack long-range atomic order, resulting in a diffraction pattern with one or more broad, diffuse humps instead of sharp peaks. omicsonline.org
By analyzing the PXRD data, one can not only assess the crystallinity but also identify different polymorphic forms, determine the purity of a crystalline phase, and, with more advanced analysis like Rietveld refinement, even solve the crystal structure. researchgate.net
Table 4: Information Obtainable from PXRD Analysis
| Parameter | Description |
| Crystallinity | Distinguishes between ordered crystalline and disordered amorphous forms. omicsonline.org |
| Phase Identification | The diffraction pattern serves as a unique fingerprint for a specific crystalline phase. ucmerced.edu |
| Polymorph Screening | Different crystal forms (polymorphs) of the same compound will produce distinct PXRD patterns. |
| Purity Assessment | The presence of crystalline impurities would be indicated by extra peaks in the pattern. |
| Lattice Parameters | The peak positions can be used to determine the unit cell dimensions of the crystal lattice. |
Single Crystal X-ray Diffraction for Precise Molecular Geometry Determination
To date, specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible research literature. This technique is crucial for unequivocally determining the three-dimensional arrangement of atoms and molecules within a crystal lattice, providing precise bond lengths, bond angles, and crystallographic parameters such as the space group and unit cell dimensions.
For structurally related compounds, such as N-(4-Bromophenyl)acetamide, single-crystal X-ray diffraction studies have been performed. One polymorph of N-(4-Bromophenyl)acetamide was found to crystallize in the monoclinic system with the space group P2/c. researchgate.net The unit cell parameters were determined as a = 6.7250(7) Å, b = 9.3876(11) Å, c = 14.4434(14) Å, and β = 117.750(4)°. researchgate.net Another related compound, 2-Bromo-N-(4-bromophenyl)acetamide, crystallizes in the monoclinic P21/n space group with unit cell parameters a = 4.4987 (3) Å, b = 23.152 (1) Å, c = 9.1098 (5) Å, and β = 99.713 (6)°. researchgate.net While this data provides context, the distinct substitution pattern of a fluoro and a nitro group in this compound means its crystallographic data would be unique.
Table 1: Representative Single-Crystal X-ray Diffraction Data for Related Compounds
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| N-(4-Bromophenyl)acetamide (polymorph) | Monoclinic | P2/c | 6.7250(7) | 9.3876(11) | 14.4434(14) | 117.750(4) |
| 2-Bromo-N-(4-bromophenyl)acetamide | Monoclinic | P21/n | 4.4987(3) | 23.152(1) | 9.1098(5) | 99.713(6) |
This table presents data for structurally related compounds to illustrate the type of information obtained from single-crystal X-ray diffraction. The data for the target compound, this compound, is not currently available.
Thermal Analysis Techniques
The thermal behavior of this compound is essential for understanding its stability and potential applications at elevated temperatures.
Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) for Thermal Stability
Specific Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) data for this compound are not available in the reviewed literature. These thermoanalytical methods are instrumental in determining the thermal stability of a compound by measuring the temperature and heat flow associated with thermal transitions. DTA measures the temperature difference between a sample and a reference, while DSC measures the heat required to maintain the sample at the same temperature as the reference. These techniques can identify events such as melting, decomposition, and phase transitions. For a related compound, N-(4-Bromophenyl)acetamide, a melting point of 430 K has been reported. researchgate.net
Elemental Compositional Analysis (e.g., CHNS)
The elemental composition of this compound is confirmed through techniques like CHNS analysis, which determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur. Based on its molecular formula, C₈H₆BrFN₂O₃, the theoretical elemental composition can be calculated. While specific experimental CHNS analysis data for this compound is not publicly documented, chemical suppliers like SynHet indicate that such analysis is available upon request, suggesting a purity of over 99%. synhet.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.01 | 8 | 96.08 | 34.69% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 2.19% |
| Bromine | Br | 79.90 | 1 | 79.90 | 28.84% |
| Fluorine | F | 19.00 | 1 | 19.00 | 6.86% |
| Nitrogen | N | 14.01 | 2 | 28.02 | 10.12% |
| Oxygen | O | 16.00 | 3 | 48.00 | 17.32% |
| Total | 277.06 | 100.00% |
This table presents the theoretical elemental composition calculated from the molecular formula. Experimental values from CHNS analysis would be expected to be in close agreement.
Computational and Theoretical Investigations of 4 Bromo 2 Fluoro 6 Nitroacetanilide
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods can model the behavior of electrons and nuclei, yielding a wealth of information about the molecule's structure and energy.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. researchgate.net Unlike methods that calculate the full many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates. This approach significantly reduces computational cost while often providing high accuracy.
Geometry optimization is a key application of DFT. This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest energy on the potential energy surface. For aromatic compounds like 4'-Bromo-2'-fluoro-6'-nitroacetanilide, DFT can accurately predict bond lengths, bond angles, and dihedral angles. d-nb.info The optimization process ensures that the calculated structure represents a stable equilibrium geometry, which is essential for the subsequent calculation of other properties like vibrational frequencies and electronic characteristics. d-nb.info Studies on related substituted nitrobenzenes and anilines have demonstrated that DFT calculations can reliably determine the effects of various substituents on the geometry of the benzene (B151609) ring and its functional groups. researchgate.net For instance, the presence of a bulky nitro group ortho to the acetamido group would be expected to cause steric hindrance, influencing the planarity of the molecule.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A popular and widely used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from other sources. d-nb.info The B3LYP functional has been shown to provide a good balance between accuracy and computational efficiency for a wide range of organic molecules. researchgate.net
A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost. Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311++G(d,p), are commonly used. researchgate.netresearchgate.net The notation indicates:
6-311 : Describes the core and valence electrons, with the valence orbitals being represented by three functions.
++G : Adds diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions.
(d,p) : Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for more flexibility in describing the shape of the electron cloud and accounting for the effects of bonding.
For molecules containing halogens and nitro groups, using a flexible basis set like 6-311++G(d,p) in conjunction with the B3LYP functional is a common and reliable choice for obtaining accurate geometries and electronic properties. d-nb.infoacs.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. For this compound, the most significant conformational flexibility arises from the rotation of the acetamido group (-NHCOCH₃) relative to the phenyl ring.
Computational studies on acetanilide (B955) itself have shown that the molecule predominantly exists in a trans configuration where the amide group adopts a planar, peptide-like conformation. researchgate.net A potential energy surface (PES) can be generated by systematically rotating the dihedral angle of the C-N bond of the acetamido group and calculating the energy at each step. This analysis reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformation. For this compound, the planarity of the acetamido group with respect to the benzene ring would be influenced by steric hindrance from the ortho-nitro group and potential intramolecular hydrogen bonding between the amide hydrogen and an oxygen atom of the nitro group. Theoretical calculations are essential to determine the preferred orientation and the energy penalty for rotation away from this minimum. researchgate.net
Electronic Properties and Reactivity Descriptors
Beyond molecular structure, computational methods are invaluable for elucidating the electronic properties that govern a molecule's reactivity.
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity theory. chemrxiv.org
HOMO : Represents the ability to donate an electron and is associated with reactivity towards electrophiles.
LUMO : Represents the ability to accept an electron and is associated with reactivity towards nucleophiles. chemrxiv.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small energy gap indicates that the molecule is more reactive. eurjchem.com
In this compound, the electron-withdrawing nitro group and bromine atom, along with the electron-donating acetamido group, will significantly influence the energies of the FMOs. Computational studies on similar nitroaniline and fluoroaniline (B8554772) derivatives show that such substitutions can effectively tune the HOMO-LUMO gap. chemrxiv.orgresearchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule (the phenyl ring and the acetamido group), while the LUMO is often centered on the electron-deficient nitro group. This distribution indicates that an intramolecular charge transfer from the phenyl ring to the nitro group is possible upon electronic excitation. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Related Aniline (B41778) Derivatives (Calculated using DFT/B3LYP)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| p-Nitroaniline | -6.58 | -2.45 | 4.13 |
| m-Fluoroaniline | -8.71 | -4.60 | 4.11 |
| p-Isopropylaniline | -5.11 | -0.22 | 4.89 |
This table presents representative data from related compounds to illustrate the concepts of HOMO, LUMO, and energy gap. The values are sourced from studies on p-nitroaniline, m-fluoroaniline, and p-isopropylaniline. chemrxiv.org
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values:
Red : Regions of most negative potential, rich in electrons, susceptible to electrophilic attack.
Blue : Regions of most positive potential, electron-poor, susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
Mulliken and Natural Bond Orbital (NBO) Atomic Charge Calculations
The distribution of electron density within a molecule is fundamental to understanding its chemical properties. Mulliken and Natural Bond Orbital (NBO) analyses are two computational methods used to assign partial charges to individual atoms, providing insight into the electrostatic potential and reactive sites of a molecule.
Mulliken population analysis is a straightforward method based on the linear combination of atomic orbitals (LCAO) approach. However, it is known to be highly dependent on the basis set used in the calculation, which can sometimes lead to qualitative rather than precise quantitative results. stackexchange.com
In contrast, Natural Bond Orbital (NBO) analysis provides a more chemically intuitive and robust picture of charge distribution. NBO analysis focuses on localizing the electron density into orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. usc.edu This method is generally less sensitive to the choice of basis set and offers a more reliable description of the electronic structure. stackexchange.com For a molecule like this compound, the NBO analysis would quantify the significant charge polarization caused by the highly electronegative fluorine, bromine, and oxygen atoms of the nitro group.
While specific computational data for this compound is not publicly available, a representative table of NBO charges can be conceptualized based on the known effects of its functional groups on the aromatic ring. The electron-withdrawing nature of the nitro, fluoro, and bromo groups would lead to a significant positive charge on the aromatic carbons and the nitrogen of the acetamido group, while the oxygen, fluorine, and bromine atoms would carry a negative charge.
Table 1: Illustrative Natural Bond Orbital (NBO) Atomic Charges for Key Atoms in this compound (Note: These are representative values for illustrative purposes and not from specific experimental or computational studies on this exact molecule.)
| Atom/Group | Predicted NBO Charge (a.u.) | Rationale |
| Nitro Group (O atoms) | -0.45 to -0.60 | High electronegativity of oxygen atoms. |
| Fluorine Atom | -0.35 to -0.50 | Highest electronegativity of all elements. |
| Bromine Atom | -0.05 to -0.15 | Electronegative, but less so than fluorine or oxygen. |
| Carbonyl Oxygen | -0.50 to -0.65 | Significant polarization of the C=O bond. |
| Aromatic Ring Carbons | +0.10 to +0.30 | Electron density withdrawn by multiple substituents. |
Electrophilicity and Nucleophilicity Indices as Reactivity Predictors
The electrophilicity index (ω) quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a stronger electrophile. For this compound, the presence of three potent electron-withdrawing groups (nitro, fluoro, bromo) on the phenyl ring significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This results in a high electrophilicity index, suggesting the molecule is a strong electron acceptor and susceptible to nucleophilic attack.
The nucleophilicity index (N) , conversely, measures a molecule's ability to donate electrons. Given the electron-deficient nature of the aromatic ring in this compound, its global nucleophilicity is expected to be very low. However, specific sites, such as the oxygen atoms of the nitro and acetamido groups, could act as localized nucleophilic centers.
Studies on related dinitro aromatic compounds have shown a strong correlation between their high electrophilicity and toxicity, underscoring the predictive power of these indices. researchgate.net
Table 2: Predicted Global Reactivity Indices for this compound (Note: Values are qualitative predictions based on molecular structure.)
| Reactivity Index | Predicted Value | Implication for Reactivity |
| Electrophilicity Index (ω) | High | Strong electrophile; prone to nucleophilic attack. |
| Nucleophilicity Index (N) | Low | Poor electron donor overall. |
| Chemical Hardness (η) | High | High stability and low reactivity of the molecule as a whole. |
Electron Density Distribution and Critical Point Analysis
A deeper understanding of bonding and intermolecular interactions can be achieved through the Quantum Theory of Atoms in Molecules (QTAIM). This theory analyzes the topology of the electron density (ρ(r)). Critical points in the electron density are locations where the gradient of the density is zero.
For this compound, this analysis would reveal:
(3, -1) Bond Critical Points (BCPs): These points located between two nuclei indicate the presence of a chemical bond. The properties of the electron density at these points, such as its magnitude and the Laplacian (∇²ρ(r)), can distinguish between covalent and weaker interactions (like hydrogen bonds or van der Waals forces).
Intramolecular Interactions: The proximity of the ortho-substituted fluoro and nitro groups, as well as the acetamido group, likely results in the formation of intramolecular hydrogen bonds (e.g., between the N-H of the amide and the oxygen of the nitro group or the fluorine atom). These would be identified by the presence of BCPs between the involved atoms.
Electron Delocalization: The analysis can map the delocalization of π-electrons across the aromatic ring and quantify the influence of the electron-withdrawing substituents on the aromatic system.
This detailed mapping of electron density provides a rigorous basis for understanding the molecule's structure, stability, and preferred sites for interaction.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a specific property, such as toxicity. mdpi.com These models are crucial in environmental science and drug discovery for predicting the effects of new or untested chemicals, thereby reducing the need for extensive animal testing. researchgate.netnih.gov
Structural Factors Influencing Chemical Reactivity and Biological Interactions
For nitroaromatic compounds, including this compound, several structural factors are known to be key determinants of their reactivity and biological interactions:
Hydrophobicity: Often quantified by the octanol/water partition coefficient (LogKow), this property influences a molecule's ability to cross biological membranes. nih.gov
Electronic Properties: The number and position of nitro groups are critical. The strong electron-withdrawing nature of the nitro group (quantified by descriptors like the energy of the LUMO, E_LUMO, or the charge on the nitro group, Q_NO2) makes the aromatic ring susceptible to reductive metabolism, a key step in the mechanism of toxicity for many nitroaromatics. researchgate.net
Halogenation: The presence of bromine and fluorine atoms further enhances the electrophilic character of the molecule and can influence its metabolic pathways and persistence in the environment.
Steric Factors: The arrangement of substituents around the ring can affect how the molecule fits into the active site of an enzyme or a receptor.
Development of Predictive Models for Related Nitroaromatic Compounds
The development of predictive QSAR models for nitroaromatic compounds has been an active area of research. nih.govnih.gov These models often use multiple linear regression (MLR) or machine learning algorithms to establish a correlation between a set of calculated molecular descriptors and an observed activity, such as mutagenicity or ecotoxicity. nih.gov
For instance, QSAR studies on the toxicity of nitroaromatics to aquatic organisms have successfully used descriptors like LogKow, E_LUMO, and Q_NO2. researchgate.net It was found that for mononitro aromatics, toxicity often correlates well with hydrophobicity, whereas for dinitro and other highly electrophilic compounds, electronic descriptors like E_LUMO become more important. researchgate.net The development of such models allows for the reliable prediction of the potential hazards of compounds like this compound based on its structural features. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvation effects, and interactions with other molecules. mdpi.comnih.gov
For this compound, MD simulations could be employed to:
Study Conformational Flexibility: Analyze the rotation around single bonds, such as the C-N bond of the acetamido group, and understand the preferred conformations of the molecule in different environments (e.g., in water or a nonpolar solvent).
Simulate Interactions with Biological Targets: If the molecule is being investigated for a specific biological effect, MD simulations can model its binding to a target protein or DNA. These simulations can reveal the key amino acid residues involved in the interaction and the stability of the resulting complex. nih.gov
Analyze Solvation: Investigate how water molecules arrange around the solute and form a hydration shell, which is crucial for understanding its solubility and transport properties.
By simulating these dynamic processes, MD provides a bridge between the molecular structure and its macroscopic properties and biological functions. mdpi.com
Research Applications and Potential of 4 Bromo 2 Fluoro 6 Nitroacetanilide As a Chemical Intermediate
Role in Pharmaceutical Development and Drug Discovery Intermediates
Substituted anilines and their derivatives are cornerstone intermediates in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs). The unique combination of functional groups in 4'-Bromo-2'-fluoro-6'-nitroacetanilide makes it a promising candidate for the synthesis of novel therapeutic agents.
Building Block for Novel Biologically Active Molecules
The strategic placement of bromo, fluoro, and nitro groups on the acetanilide (B955) scaffold of this compound offers multiple avenues for synthetic elaboration, positioning it as a valuable building block for new biologically active molecules. The fluorine atom, in particular, is a key feature in modern drug design, often introduced to enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. researchgate.netnih.govbenthamscience.com The presence of fluorine can alter the lipophilicity and pKa of a molecule, which are critical parameters for its pharmacokinetic and pharmacodynamic profile. nih.gov
For instance, related fluorinated aniline (B41778) derivatives, such as 2-fluoro-4-nitroaniline (B181687), serve as versatile molecular scaffolds in the synthesis of APIs. ossila.com This compound has been utilized as a precursor for the antibiotic candidate TBI-233, highlighting the importance of the fluoro-nitroaniline core in developing new anti-infective agents. ossila.com The synthetic utility of the amine group in such compounds allows for nucleophilic substitution and diazotization reactions, while the nitro group can be reduced to an amine for further functionalization. ossila.com It is plausible that this compound could similarly be employed in multi-step synthetic sequences to generate complex heterocyclic systems or other scaffolds with potential therapeutic value. The search for new bioactive molecules is a continuous effort to address the challenges of drug resistance and to develop treatments for a range of diseases, including cancer and infectious diseases. nih.gov
Precursor for Anti-inflammatory and Analgesic Drug Analogues
The acetanilide structure itself is historically significant in the development of analgesic and anti-inflammatory drugs. Given this, this compound represents a potential starting material for the synthesis of novel analogues with improved efficacy or a more favorable side-effect profile. The synthesis of various heterocyclic compounds with potential anti-inflammatory activity often involves intermediates with similar functionalities. While direct synthesis of anti-inflammatory or analgesic drugs from this compound is not documented, the general strategy of using substituted anilines is well-established.
Applications in Agrochemicals as Pesticide and Herbicide Intermediates
The field of agrochemicals heavily relies on synthetic organic chemistry for the development of new pesticides and herbicides that are both effective and environmentally benign. Halogenated and nitrated aromatic compounds are common features in the molecular structures of many agrochemicals. There is a significant overlap between the types of chemical intermediates used in the pharmaceutical and agrochemical industries, with fluorinated compounds playing a crucial role in both. nih.gov While specific applications of this compound in this sector are not reported, its structural motifs suggest it could serve as a valuable intermediate. For example, p-nitroacetanilide is used as an intermediate for pesticides. byjus.com The introduction of fluorine and bromine into such a structure could modulate its biological activity and selectivity, potentially leading to the development of new crop protection agents.
Utilization as a Reagent in Advanced Analytical Chemistry Methods
In analytical chemistry, compounds with well-defined structures and properties can serve as reagents, standards, or derivatizing agents. While there is no specific mention in the literature of this compound being used in analytical methods, its characteristics suggest potential utility. For instance, related compounds like 4'-fluoro-2'-nitroacetanilide (B181082) are available as analytical standards. nih.gov Given its unique combination of functional groups, this compound could potentially be used as an internal standard in chromatographic techniques or as a reagent in specific derivatization reactions to enhance the detectability of certain analytes. The technical teams at chemical suppliers often have experience in various research areas, including analytical chemistry, suggesting the use of such specialized chemicals in this field. epa.gov
Exploration in Materials Science for the Development of Advanced Materials
The application of functionalized organic molecules in materials science is a rapidly growing area of research. Fluorinated aniline derivatives have shown promise in the development of advanced materials. For example, 2-fluoro-4-nitroaniline has been used to introduce sp³ defects onto semiconducting single-walled carbon nanotubes (SWCNTs) and in the synthesis of anode materials for lithium-ion batteries. ossila.com These applications highlight the potential of molecules with similar functional groups to be incorporated into novel materials with tailored electronic and physical properties. The team of scientists at major chemical suppliers often has experience in material science, indicating the relevance of such compounds in this research domain. epa.gov While the direct use of this compound in materials science has not been reported, its structural similarity to compounds with known applications suggests it could be a candidate for exploration in this field.
Contribution to Non-Linear Optical (NLO) Material Research through Related Analogues
Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. nih.gov Organic molecules with large hyperpolarizabilities are promising candidates for NLO materials due to their fast response times and high damage thresholds. nih.gov The NLO properties of organic compounds are often associated with intramolecular charge transfer between electron-donating and electron-withdrawing groups connected by a π-conjugated system. nih.govresearchgate.net
Nitroanilines, such as p-nitroaniline, are classic examples of push-pull systems that exhibit significant NLO responses. researchgate.net Theoretical studies on halogenated aniline oligomers have shown that the introduction of halogens can modulate the NLO properties. researchgate.net Specifically, a pernigraniline hexamer containing fluorine and dimethylamine (B145610) substituents was found to have a high dynamic β hyperpolarizability, which is a measure of the second-order NLO response. researchgate.net Halogenated aniline-based molecules are considered promising candidates for applications in nonlinear optics. researchgate.net Although this compound has not been specifically studied for its NLO properties, its structure, which contains both electron-withdrawing (nitro, fluoro) and potentially electron-donating (acetamido) groups on a benzene (B151609) ring, suggests that it and its derivatives could be of interest in the search for new NLO materials.
Data Tables
Table 1: Chemical Identity of 4'-Bromo-2'-nitroacetanilide and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4'-Bromo-2'-nitroacetanilide | C₈H₇BrN₂O₃ | 259.06 | 881-50-5 epa.govchemicalbook.comnist.govnist.gov |
| 4'-Fluoro-2'-nitroacetanilide | C₈H₇FN₂O₃ | 198.15 | 448-39-5 |
| 2-Fluoro-4-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 369-35-7 ossila.com |
| 4-Fluoro-3-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 364-76-1 nih.gov |
| 2-Bromo-4-fluoro-6-nitroaniline | Not Available | Not Available | Not Available |
| 4'-Bromo-2'-fluoro-5'-nitroacetanilide | C₈H₆BrFN₂O₃ | 277.049 | 95635-46-4 synquestlabs.com |
| 2-Fluoro-4-iodo-6-nitroaniline | Not Available | Not Available | 517920-73-9 bldpharm.com |
Table 2: Synthesis of 4'-Bromo-2'-nitroacetanilide
| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |
| 4-bromo-2-nitroaniline (B116644) | Acetic anhydride (B1165640), Acetic acid | Heated to 95 °C for 7.5 hours | N-(4-bromo-2-nitrophenyl)acetamide | 99.1% | chemicalbook.comchemicalbook.com |
| 4-bromoaniline | Acetic anhydride, Nitric acid | 15-20 °C for nitric acid addition | 4-bromo-2-nitroacetanilide | Not specified | prepchem.com |
Q & A
What are the recommended synthetic routes for 4'-Bromo-2'-fluoro-6'-nitroacetanilide, and how can reaction progress be monitored?
Level: Basic
Answer:
A plausible synthesis involves three steps:
Acetylation : Start with 2-bromo-4-fluoroaniline (CAS 10472-88-5, see ), reacting it with acetic anhydride in the presence of a base (e.g., pyridine) to form 2'-bromo-4'-fluoroacetanilide.
Nitration : Introduce the nitro group at the 6-position using mixed acid (HNO₃/H₂SO₄) under controlled temperature (0–5°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC.
Purification : Recrystallize the crude product from methanol, leveraging its solubility data (soluble in methanol, see ). Confirm purity (>98% by GC) and identity via melting point (target: ~118°C, as in ) and NMR (¹H/¹³C, comparing substituent chemical shifts).
How can researchers optimize nitration conditions to minimize byproduct formation?
Level: Advanced
Answer:
Byproduct formation (e.g., 2-bromo-4-fluoro-5-nitroacetanilide) often arises from competing electrophilic substitution pathways. Optimization strategies include:
- Factorial Design : Systematically vary factors like temperature, nitration agent concentration, and reaction time (see for experimental design principles).
- Electronic Effects : The electron-withdrawing bromo and fluoro groups direct nitration to the para position relative to the acetanilide group. Use DFT calculations to predict regioselectivity.
- Analytical Validation : Employ HPLC-MS to detect and quantify byproducts (e.g., impurities listed in ). Adjust stoichiometry or add inert solvents (e.g., DCM) to control reaction exothermicity.
What analytical techniques are critical for characterizing this compound?
Level: Basic
Answer:
Key techniques include:
- NMR Spectroscopy : ¹H NMR to confirm substitution patterns (e.g., aromatic proton splitting patterns) and ¹⁹F NMR for fluorine environment analysis.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (theoretical: 235.01 g/mol; see for analogous compounds).
- Chromatography : GC or HPLC with UV detection (λ = 254 nm) to assess purity (>98%, as in ).
- Melting Point Analysis : Compare observed mp (~118°C) with literature values .
How does the compound’s stability vary under different storage conditions?
Level: Advanced
Answer:
Stability studies should consider:
- Temperature Sensitivity : Store at 0–6°C in amber vials to prevent thermal decomposition or photodegradation (see storage guidelines in ).
- Moisture Sensitivity : Conduct Karl Fischer titration to quantify water content; use desiccants (e.g., silica gel) for long-term storage.
- Degradation Pathways : Accelerated stability testing (40°C/75% RH) with periodic HPLC analysis to detect hydrolysis products (e.g., free aniline derivatives).
How can researchers resolve contradictions in reported physicochemical data (e.g., melting points)?
Level: Advanced
Answer:
Discrepancies may arise from impurities or polymorphic forms. Mitigation steps:
- Repurification : Recrystallize the compound using solvents noted in synthesis protocols (e.g., methanol ).
- Cross-Validation : Compare DSC (Differential Scanning Calorimetry) data with literature thermograms.
- Collaborative Studies : Replicate procedures from independent sources (e.g., vs. ) to identify systematic errors.
What are the applications of this compound in pharmaceutical intermediate synthesis?
Level: Basic
Answer:
The compound serves as a precursor for:
- Anticancer Agents : Functionalization of the nitro group to amines for targeted therapies.
- Heterocyclic Synthesis : Suzuki-Miyaura coupling (using the bromo substituent) to introduce aryl/heteroaryl groups.
- Protease Inhibitors : Nitro-to-amide transformations for binding studies (see impurity analysis in ).
What precautions are necessary when handling this compound in electrophilic substitution reactions?
Level: Basic
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods due to potential mutagenicity (see safety data in ).
- Waste Management : Neutralize acidic byproducts (e.g., from nitration) with bicarbonate before disposal.
- Reactivity Risks : Avoid strong oxidizers (e.g., peroxides) to prevent explosive decomposition.
How can mechanistic studies elucidate the role of substituents in directing nitration?
Level: Advanced
Answer:
- Isotopic Labeling : Synthesize deuterated analogs (e.g., 2',3',5',6'-d4 derivatives, as in ) to track substituent effects via kinetic isotope studies.
- Computational Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps and predict nitration sites.
- Competition Experiments : Compare nitration rates with monosubstituted analogs (e.g., 4-bromo-2-fluorobenzyl bromide ).
What methodologies are recommended for impurity profiling in batch synthesis?
Level: Advanced
Answer:
- HPLC-DAD/MS : Detect impurities at trace levels (<0.1%) using gradient elution (C18 column, acetonitrile/water mobile phase).
- Synthesis Route Analysis : Identify process-related impurities (e.g., unreacted 2-bromo-4-fluoroaniline ) via spike-in experiments.
- Stability-Indicating Methods : Validate assays under forced degradation conditions (heat, light, pH extremes) per ICH guidelines.
How can researchers design scalable purification protocols for this compound?
Level: Advanced
Answer:
- Solvent Screening : Test solubility in polar aprotic solvents (DMF, DMSO) and alcohols (methanol, ethanol) for recrystallization .
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) for gram-scale purification.
- Crystallization Optimization : Employ anti-solvent addition (water) to improve yield and crystal morphology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
